1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound featuring a biphenyl structure with a chlorine substituent, a sulfonyl group, and a piperidine ring attached to a pyrrolidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of the Chlorine Substituent: Chlorination of the biphenyl core is achieved using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride in the presence of a base like pyridine.
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Pyrrolidin-3-ol Moiety: The final step involves the coupling of the piperidine ring with pyrrolidin-3-ol using reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The biphenyl core provides structural rigidity, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol: Unique due to its combination of a biphenyl core, sulfonyl group, and piperidine ring.
Piperidine-1-sulfonyl chloride: Similar sulfonyl group but lacks the biphenyl core and pyrrolidin-3-ol moiety.
3-Chloro-4-piperidin-1-yl-phenylamine: Contains a piperidine ring and chlorine substituent but lacks the sulfonyl group and biphenyl core.
Uniqueness
1-(1-((3’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-18-3-1-2-17(14-18)16-4-6-21(7-5-16)28(26,27)24-12-8-19(9-13-24)23-11-10-20(25)15-23/h1-7,14,19-20,25H,8-13,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUKFQLJKHRLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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